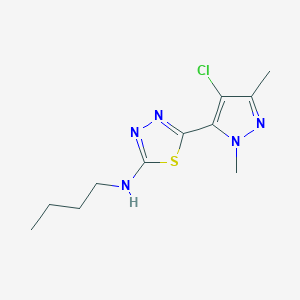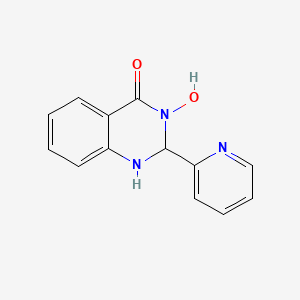![molecular formula C25H17F2N3OS B10947908 5-{2-[(2,4-difluorophenoxy)methyl]phenyl}-4-(naphthalen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10947908.png)
5-{2-[(2,4-difluorophenoxy)methyl]phenyl}-4-(naphthalen-1-yl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{2-[(2,4-DIFLUOROPHENOXY)METHYL]PHENYL}-4-(1-NAPHTHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound characterized by its unique structure, which includes difluorophenoxy, naphthyl, and triazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[(2,4-DIFLUOROPHENOXY)METHYL]PHENYL}-4-(1-NAPHTHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-{2-[(2,4-DIFLUOROPHENOXY)METHYL]PHENYL}-4-(1-NAPHTHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
5-{2-[(2,4-DIFLUOROPHENOXY)METHYL]PHENYL}-4-(1-NAPHTHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological pathways and as a probe to investigate molecular interactions.
Industry: It can be used in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 5-{2-[(2,4-DIFLUOROPHENOXY)METHYL]PHENYL}-4-(1-NAPHTHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid
- 4,5-difluoro-2-methylbenzoic acid
- 5-Chloro-2,4-difluorobenzoic acid
Uniqueness
5-{2-[(2,4-DIFLUOROPHENOXY)METHYL]PHENYL}-4-(1-NAPHTHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of difluorophenoxy, naphthyl, and triazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H17F2N3OS |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
3-[2-[(2,4-difluorophenoxy)methyl]phenyl]-4-naphthalen-1-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C25H17F2N3OS/c26-18-12-13-23(21(27)14-18)31-15-17-7-2-4-10-20(17)24-28-29-25(32)30(24)22-11-5-8-16-6-1-3-9-19(16)22/h1-14H,15H2,(H,29,32) |
InChI Key |
MSCFFEWSHXSLTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NNC3=S)C4=CC=CC=C4COC5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B10947826.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(4-methylphenyl)ethyl]furan-2-carboxamide](/img/structure/B10947838.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B10947843.png)
![1-(difluoromethyl)-N-[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10947856.png)

![2-(4-bromo-1H-pyrazol-1-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B10947870.png)
![2-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]quinoline-4-carboxamide](/img/structure/B10947881.png)
![1-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-[3-(propan-2-yloxy)propyl]thiourea](/img/structure/B10947894.png)
![3-[(Acetyloxy)methyl]-7-{[(3,5-dimethylphenyl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10947897.png)
![N-(5-chloro-2-methylphenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10947901.png)
![4-chloro-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B10947910.png)
![1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone](/img/structure/B10947915.png)
![(5Z)-5-[4-(difluoromethoxy)benzylidene]-3-(furan-2-ylmethyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10947918.png)
